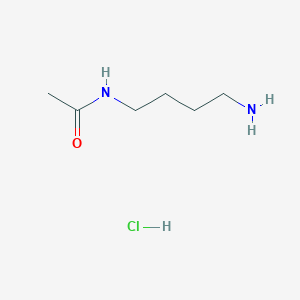

N-(4-氨基丁基)乙酰胺盐酸盐

描述

“N-(4-aminobutyl)acetamide hydrochloride” is a chemical compound with the molecular formula C6H15ClN2O . It has a molecular weight of 166.65 g/mol . The compound is available in solid form and is usually sold for research purposes .

Molecular Structure Analysis

The molecular structure of “N-(4-aminobutyl)acetamide hydrochloride” can be represented by the SMILES string O=C(C)NCCCCN . This indicates that the compound contains an acetyl group (C=O) and an aminobutyl group (NCCCCN).

Physical And Chemical Properties Analysis

“N-(4-aminobutyl)acetamide hydrochloride” is a liquid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive .

科学研究应用

Parkinson’s Disease Biomarker

“N-Acetylputrescine hydrochloride” has been identified as a potential biomarker for Parkinson’s disease . In a study, plasma samples from Parkinson’s disease patients were analyzed and N-acetylputrescine (NAP) was found to have diagnostic utility when combined with clinical measurements . The panel demonstrated an area under the curve (AUC) of 0.9, indicating high diagnostic accuracy .

Neurology Research

“N-(4-aminobutyl)acetamide hydrochloride” is used in neurology research . It is available as a certified reference material for highly accurate and reliable data analysis .

Metabolic Disorders

There is some evidence that dysregulation of circulating polyamines, including “N-(4-aminobutyl)acetamide hydrochloride”, has been reported in chronic metabolic disorders .

Adhesion to Flying Insects

“N-(4-aminobutyl)acetamide hydrochloride” has been mentioned in the context of a study on the adhesion of certain substances to flying insects .

Cancer Research

“N-Acetylputrescine hydrochloride” has been mentioned in the context of cancer research . In a study, the levels of certain compounds, including N-acetylputrescine, were significantly reduced in rats treated with anti-cancer drugs .

Chemical and Analytical Standards

“N-(4-aminobutyl)acetamide hydrochloride” is used as a chemical and analytical standard . It is available for purchase from various suppliers for use in scientific research .

安全和危害

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The safety information suggests that it may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing mouth if swallowed (P301 + P312 + P330) .

作用机制

Target of Action

N-(4-aminobutyl)acetamide hydrochloride, also known as N-Acetylputrescine hydrochloride, is a compound that primarily targets biological macromolecules . These macromolecules play a crucial role in various biological processes, including the regulation of cellular functions .

Mode of Action

The compound interacts with its targets through a process known as reversible acetylation . This interaction results in changes in the function of the targeted macromolecules, thereby influencing the overall cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by N-(4-aminobutyl)acetamide hydrochloride is the intracellular polyamine metabolism . The compound’s interaction with its targets can lead to dysregulation of this pathway, which is often associated with neoplastic diseases .

Pharmacokinetics

The pharmacokinetic properties of N-(4-aminobutyl)acetamide hydrochloride include high gastrointestinal (GI) absorption .

Result of Action

The molecular and cellular effects of N-(4-aminobutyl)acetamide hydrochloride’s action are primarily observed in the regulation of cellular functions . By interacting with biological macromolecules, the compound can influence various cellular processes, potentially leading to changes in cell behavior .

属性

IUPAC Name |

N-(4-aminobutyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-6(9)8-5-3-2-4-7;/h2-5,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBECFEJUQZXMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00499571 | |

| Record name | N-(4-Aminobutyl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminobutyl)acetamide hydrochloride | |

CAS RN |

18233-70-0 | |

| Record name | Monoacetyl-1,4-diaminobutane hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18233-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminobutyl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

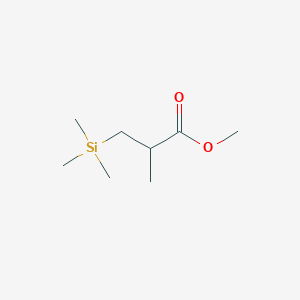

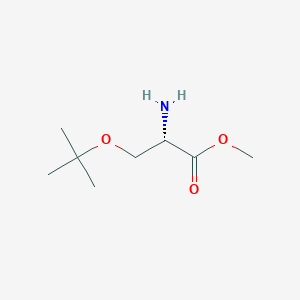

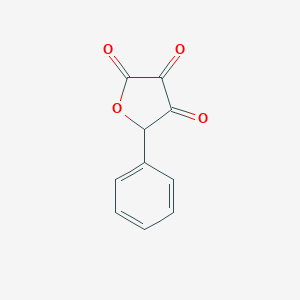

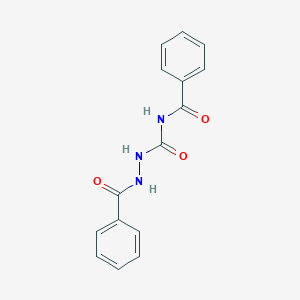

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。